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molecular formula C7H6N2O4 B155577 Methyl 5-nitropicolinate CAS No. 29682-14-2

Methyl 5-nitropicolinate

Cat. No. B155577
M. Wt: 182.13 g/mol
InChI Key: WBJDJRHSHXTRAT-UHFFFAOYSA-N
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Patent
US08507681B2

Procedure details

5-Nitropyridine-2-carboxylic acid (100 g, 0.60 mol) was heated at reflux in methanol (1 L) and sulfuric acid (57 mL) for 5 hours. The reaction mixture was cooled, reduced to half volume in vacuo, and the residue neutralized with a solution of sodium carbonate. The resulting precipitate was filtered to give methyl 5-nitropyridine-2-carboxylate (yield 89%, 98 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:10]([OH:12])=[O:11])=[N:8][CH:9]=1)([O-:3])=[O:2].S(=O)(=O)(O)O.[C:18](=O)([O-])[O-].[Na+].[Na+]>CO>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:10]([O:12][CH3:18])=[O:11])=[N:8][CH:9]=1)([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)C(=O)O
Step Two
Name
Quantity
57 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 98 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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